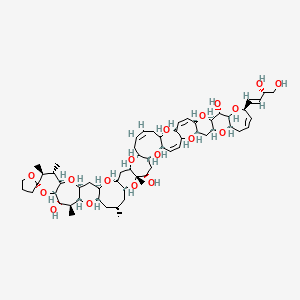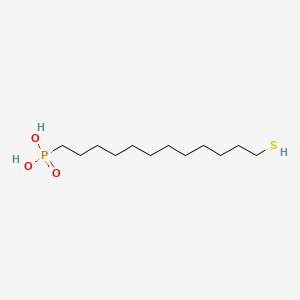
CP 100356 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP 100356 hydrochloride is an inhibitor of P-glycoprotein (P-gp) with an IC50 of 0.5 µM for the inhibition of calcein AM transport in MDCKII monolayers . It has high affinity for P-gp, with Ki values of 58 and 94 nM for mouse Pgp1a and Pgp1b isoforms respectively .
Molecular Structure Analysis
The molecular formula of CP 100356 hydrochloride is C31H37ClN4O6 .
Chemical Reactions Analysis
CP 100356 hydrochloride has been found to inhibit the activity of the Vaccinia virus mRNA decapping enzyme D9 .
科学的研究の応用
Pharmacological Research
CP 100356 hydrochloride exhibits notable biological activity, and its pharmacodynamic properties have been thoroughly examined . It has been extensively utilized to explore the mechanisms of action of various drugs .
Biochemical Impact Studies
This compound has been used to investigate the biochemical impacts of different compounds on living organisms . It helps in understanding the interaction between various biochemical entities.
Physiological Impact Studies
CP 100356 hydrochloride is used in research to study its physiological impacts on living organisms . This includes understanding how the compound affects various physiological processes and systems.
Neurological System Research
Studies have employed CP-100356 hydrochloride to investigate the effects of drugs on the nervous system . This includes studying its impact on neurological disorders and brain function.
Cardiovascular System Research
This compound has been used to study its effects on the cardiovascular system . This includes research into heart diseases and other cardiovascular conditions.
Endocrine System Research
CP-100356 hydrochloride has been used in studies focusing on the endocrine system . This includes research into hormonal imbalances and other endocrine disorders.
P-glycoprotein Inhibition
CP 100356 hydrochloride is a high affinity P-glycoprotein (P-gp) inhibitor . It has been used in research to understand the role of P-gp in drug resistance, particularly in cancer treatment .
Dual Inhibitor Research
CP-100356 hydrochloride also inhibits prazosin transport in human breast cancer resistance protein (BCRP)-transfected MDCKII cells , suggesting that it acts as a dual inhibitor. This has implications for research into multidrug resistance in cancer .
作用機序
Target of Action
CP 100356 hydrochloride, also known as CP-100356 monohydrochloride, primarily targets the MDR1 (P-gp) and BCRP proteins . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in the transport of various molecules across cellular membranes . CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 .
Mode of Action
CP 100356 hydrochloride acts as a dual inhibitor of MDR1 (P-gp) and BCRP . It inhibits MDR1-mediated Calcein-AM transport with an IC50 of 0.5 µM and BCRP-mediated Prazosin transport with an IC50 of 1.5 µM . It also weakly inhibits OATP1B1 with an IC50 of approximately 66 µM .
Biochemical Pathways
The inhibition of MDR1 and BCRP by CP 100356 hydrochloride affects the transport of various substrates across cellular membranes . This can impact multiple biochemical pathways, particularly those involving the efflux of drugs and other xenobiotics. By inhibiting these transporters, CP 100356 hydrochloride can potentially increase the intracellular concentrations of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability. The compound’s interactions with MDR1, BCRP, and OATP1B1 could also influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary molecular effect of CP 100356 hydrochloride is the inhibition of MDR1 and BCRP transport activity . This can lead to increased intracellular concentrations of certain substrates, potentially enhancing their therapeutic effects . The cellular effects of this compound would depend on the specific cell type and the substrates involved.
特性
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHXVYTCMPAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746700 |
Source


|
| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CP-100356 Hydrochloride | |
CAS RN |
142715-48-8 |
Source


|
| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

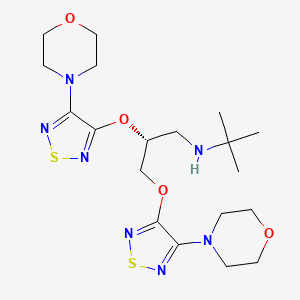
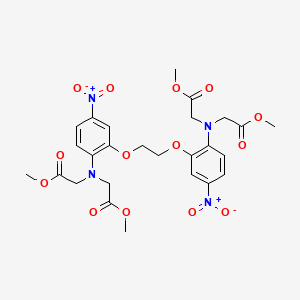

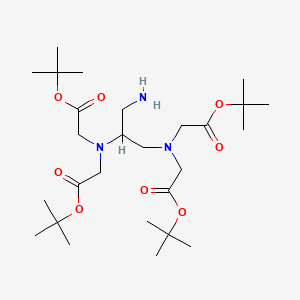
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)
